

An In-depth Technical Guide to Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 1-methylindole-6-carboxylate*

Cat. No.: *B1298860*

[Get Quote](#)

CAS Number: 1204-32-6

This technical guide provides a comprehensive overview of **Methyl 1-methylindole-6-carboxylate**, including its chemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Quantitative data for **Methyl 1-methylindole-6-carboxylate** is not readily available in public literature. However, data for its immediate precursor, Methyl indole-6-carboxylate, is provided for reference.

Table 1: Physicochemical Properties of Methyl indole-6-carboxylate (CAS: 50820-65-0)

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][2]
Molecular Weight	175.18 g/mol	[1][2]
Melting Point	76-80 °C	
Appearance	Off-white crystalline powder	[2]
Purity	≥ 99% (HPLC)	[2]
Storage Conditions	0-8°C	[2]

Synthesis and Experimental Protocols

The primary route for synthesizing **Methyl 1-methylindole-6-carboxylate** involves the N-methylation of its precursor, Methyl indole-6-carboxylate.

2.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

A documented method for the synthesis of the target compound is available.[3] The following protocol is adapted from the available literature.

Experimental Protocol:

- Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice-water bath.
- Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution while maintaining the temperature at 0 °C.
- Stir the reaction mixture for a short period (e.g., 10 minutes) to allow for the formation of the indolide anion.
- Add a methylating agent, such as iodomethane (CH₃I) (1.1 equivalents), dropwise to the reaction mixture.

- Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1 hour) until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the product with an organic solvent, such as ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Methyl 1-methylindole-6-carboxylate**.

2.2. Synthesis of the Precursor: Methyl 1H-indole-6-carboxylate

The synthesis of the precursor, Methyl 1H-indole-6-carboxylate, has been reported in the literature.^[3]

Biological Activity and Potential Applications

While direct biological studies on **Methyl 1-methylindole-6-carboxylate** are not extensively reported, the indole-6-carboxylate scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

Recent studies have focused on synthesizing derivatives of indole-6-carboxylate as potential anti-proliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[3][4][5][6]} These receptors are often overexpressed in various cancers and play a key role in tumor growth and angiogenesis. The research suggests that modifications of the indole-6-carboxylate moiety can lead to potent cytotoxic compounds that induce apoptosis in cancer cells.^{[3][6]}

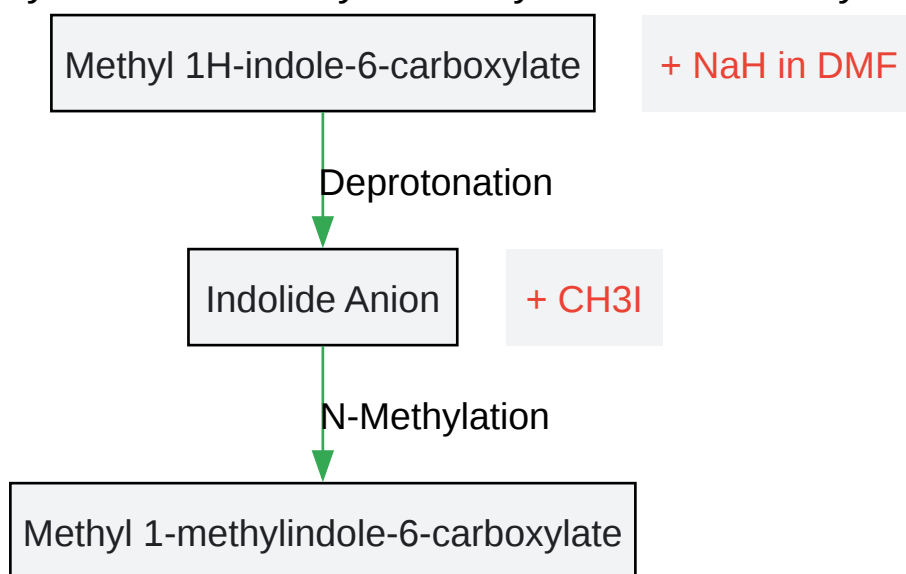
The general biological importance of the indole nucleus is well-established, with indole derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[7]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for **Methyl 1-methylindole-6-carboxylate**.

Synthesis of Methyl 1-methylindole-6-carboxylate



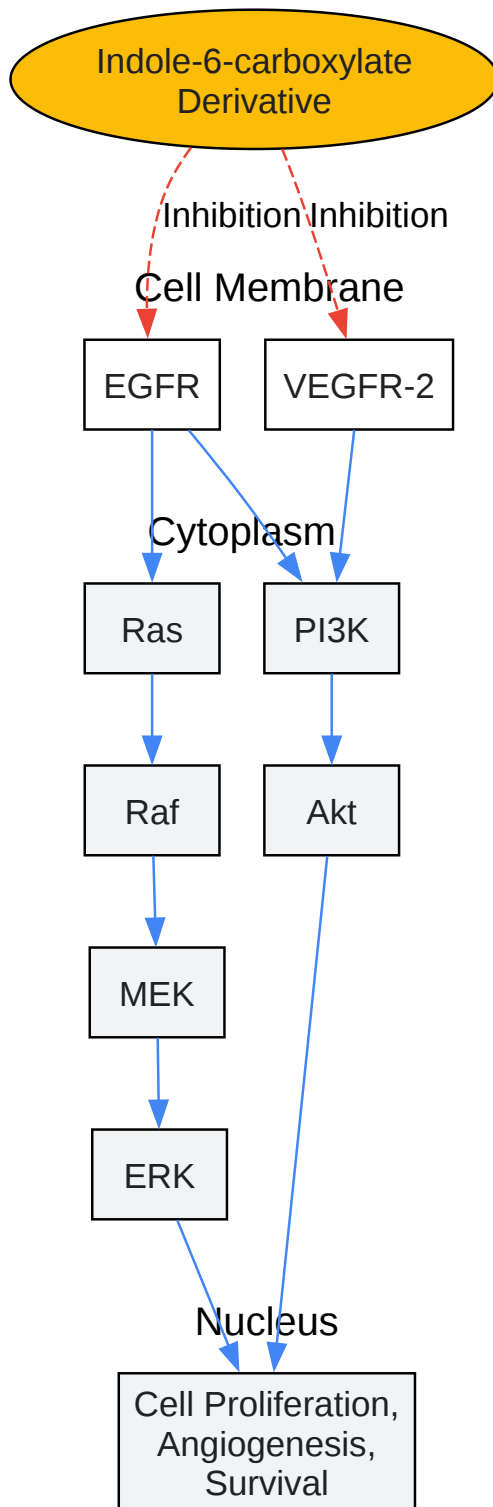
[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Methyl 1-methylindole-6-carboxylate**.

4.2. Potential Signaling Pathway Inhibition

Based on the activity of related indole-6-carboxylate derivatives, the following diagram depicts a simplified representation of the EGFR/VEGFR-2 signaling pathways that could be targeted.

Potential Inhibition of EGFR/VEGFR-2 Signaling

[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl indole-6-carboxylate | C₁₀H₉NO₂ | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-methylindole-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298860#methyl-1-methylindole-6-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com